- Preparation method of cyproconazole, China, , ,
Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure
Nombre del producto:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
Número CAS:94361-26-9
MF:C13H15ClO
Megavatios:222.710602998734
CID:1984195
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
- T3OTJ BR DG&
- BY1&
- - AL3TJ
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
-
- Renchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
- Clave inchi: QKTOXOPFYCOLPV-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
Referencia
- New synthetic method of cyproconazoleHuaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
Referencia
- Preparation method of cyproconazole, China, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
Referencia
- Method for preparing ethylene oxide derivative, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
Referencia
- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
Referencia
- Method for preparing triazole germicide, China, , ,
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux
Referencia
- New preparation method of cyproconazole with high yield, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
Referencia
- Studies on synthesis of cyproconazoleXiandai Nongyao, 2004, 3(4), 10-12,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
Referencia
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol
Referencia
- Method for preparing cyproconazole, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
Referencia
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
Referencia
- Process for preparing cyproconazole, China, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Process for preparation of chiral Cyproconazole, China, , ,
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials
- Dibromomethane
- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane
- butyl methyl sulphide
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Sulfuric acid,monomethyl ester
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Literatura relevante
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Productos relacionados
- 1705309-68-7(1'-(3-chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine)
- 1807259-38-6(Methyl 6-chloro-3-fluoropyridine-2-acetate)
- 1440428-01-2(Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate)
- 1250629-08-3(3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde)
- 1781632-45-8(Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate)
- 1782647-44-2(tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate)
- 2229402-23-5(2,2-difluoro-1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid)
- 1448135-96-3(2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide)
- 2090144-38-8(4-Isoxazolecarboxylic acid, 5-bromo-3-phenyl-, methyl ester)
- 2377036-26-3(methyl octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate hydrochloride)
Proveedores recomendados
pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
